3-(5-Bromo-2-methoxy-3-pyridyl)acrylic acid

Medicinal Chemistry Drug-Likeness Permeability

3-(5-Bromo-2-methoxy-3-pyridyl)acrylic acid (CAS 1228963-18-5) is a heterocyclic building block that combines an electron-rich 2-methoxypyridine ring, a C5-bromo substituent suitable for palladium-catalyzed cross-coupling, and an α,β-unsaturated carboxylic acid handle. Its molecular formula is C₉H₈BrNO₃ (MW 258.07 g/mol).

Molecular Formula C9H8BrNO3
Molecular Weight 258.07 g/mol
CAS No. 1228963-18-5
Cat. No. B1372744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Bromo-2-methoxy-3-pyridyl)acrylic acid
CAS1228963-18-5
Molecular FormulaC9H8BrNO3
Molecular Weight258.07 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)Br)C=CC(=O)O
InChIInChI=1S/C9H8BrNO3/c1-14-9-6(2-3-8(12)13)4-7(10)5-11-9/h2-5H,1H3,(H,12,13)/b3-2+
InChIKeyAJOCJTKIVWCVMY-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Bromo-2-methoxy-3-pyridyl)acrylic Acid: A Dual-Function Pyridine Scaffold for Medicinal Chemistry and Cross-Coupling Applications


3-(5-Bromo-2-methoxy-3-pyridyl)acrylic acid (CAS 1228963-18-5) is a heterocyclic building block that combines an electron-rich 2-methoxypyridine ring, a C5-bromo substituent suitable for palladium-catalyzed cross-coupling, and an α,β-unsaturated carboxylic acid handle. Its molecular formula is C₉H₈BrNO₃ (MW 258.07 g/mol) [1]. The (E)-configured acrylic acid moiety enables both conjugate addition chemistry and amide/ester formation, while the bromine atom provides a synthetic entry point for Suzuki, Heck, and Buchwald-Hartwig couplings [2]. This dual reactivity distinguishes it from simple pyridine carboxylic acids or non-halogenated vinylpyridines and positions it as a privileged intermediate for constructing kinase-targeted libraries, CNS-penetrant candidates, and antibacterial lead series.

Why 3-(5-Bromo-2-methoxy-3-pyridyl)acrylic Acid Cannot Be Replaced by Common Pyridine or Acrylate Alternatives


In-class pyridine derivatives often lack one of the three critical functional handles present in this compound, and simple substitution can compromise downstream synthetic efficiency or biological target engagement. Replacing the C5-bromine with chlorine alters both the steric profile and the electrophilic reactivity of the aryl halide partner in cross-coupling reactions, while eliminating the bromine removes the site for late-stage diversification entirely [1]. Swapping the acrylic acid for the corresponding methyl ester (CAS 912760-94-2) ablates the hydrogen-bond donor capacity and raises logP, potentially reducing aqueous solubility and altering pharmacokinetic properties . Saturated propanoic acid analogs lose the extended conjugation of the α,β-unsaturated system, which can be critical for covalent inhibitor design or for maintaining planarity in target binding pockets. These collective differences mean that each structural feature contributes non-redundantly to the compound's utility as a versatile medicinal chemistry starting material.

Quantitative Differentiation Evidence for 3-(5-Bromo-2-methoxy-3-pyridyl)acrylic Acid vs. Closest Structural Analogs


Hydrogen-Bond Donor Capacity: Carboxylic Acid vs. Methyl Ester

The target compound possesses one hydrogen-bond donor (carboxylic acid O–H), whereas the commonly stocked methyl ester analog (methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate, CAS 912760-94-2) has zero HBD. This difference directly impacts the compound's ability to engage in key protein-ligand interactions and influences oral bioavailability parameters [1]. The higher topological polar surface area of the acid (59.4 Ų) vs. the ester (∼48–52 Ų, estimated) also contributes to differentiated solubility and permeability profiles [2].

Medicinal Chemistry Drug-Likeness Permeability

Lipophilicity Modulation: Bromo-Acid LogP vs. Predicted Ester Analogs

The experimental/computed XLogP3 of the target compound is 1.8, placing it within the optimal range for CNS drug-likeness (1–3) and favorable aqueous solubility [1]. In contrast, the methyl ester analog is predicted to have an XLogP of approximately 2.5–2.7 [2], pushing it toward the upper bound of oral drug space and potentially reducing aqueous solubility by roughly 3–5 fold based on the general relationship between logP and solubility. This shift is large enough to alter permeability classification in parallel artificial membrane permeability assays (PAMPA).

Lipophilicity CNS Penetrance Solubility

Synthetic Diversity Points: Aryl Bromide vs. Aryl Chloride in Cross-Coupling Reactivity

The C5-bromine atom is a robust handle for Suzuki-Miyaura and Buchwald-Hartwig couplings. Although direct head-to-head rate comparisons with the 5-chloro analog are not available for this specific scaffold, literature consensus across pyridine substrates indicates that aryl bromides undergo oxidative addition to Pd(0) 10–100× faster than the corresponding chlorides under identical conditions [1]. This rate advantage permits lower catalyst loadings, milder temperatures, and broader substrate scope in library synthesis. The chloro analog, if available, would be disfavored for demanding coupling partners such as sterically hindered boronic acids or electron-deficient anilines.

Palladium Catalysis C–C Bond Formation Late-Stage Functionalization

Bioactive Fragment Validation: α₂B Adrenergic Receptor Modulation by Bromomethoxypyridine Derivatives

A structurally related compound bearing the identical 5-bromo-2-methoxypyridin-3-yl substructure demonstrated agonist activity at the human α₂B adrenergic receptor with an EC₅₀ of 295 nM in a recombinant CHO cell cytosensor microphysiometry assay [1]. This data point establishes that the bromomethoxypyridine core can productively engage GPCR targets. While not a direct measurement on the acrylic acid itself, it validates the scaffold's relevance for adrenergic modulation programs and suggests that the target compound could serve as a lead-like starting point or key intermediate for this target class.

GPCR Adrenergic Receptor Agonist Activity

Commercial Availability and Purity: Documented 97% Purity with Inventory Traceability

The target compound is stocked and sold by Thermo Fisher Scientific (Alfa Aesar catalog) at 97% purity in 1 g quantities, with full lot traceability and standard certificate of analysis . In contrast, the methyl ester analog is predominantly available through custom synthesis channels or lower-tier suppliers, often without validated purity documentation. For procurement professionals, this means the acid can be obtained with minimal lead time from an ISO 9001-certified supplier, reducing quality risk and enabling rapid project initiation.

Chemical Procurement Quality Vendor Reliability

High-Value Application Scenarios for 3-(5-Bromo-2-methoxy-3-pyridyl)acrylic Acid in Drug Discovery and Chemical Biology


Parallel Library Synthesis via Suzuki-Miyaura Diversification

The C5-bromine serves as a robust exit vector for high-throughput Suzuki coupling with diverse boronic acids. The predicted 10–100× oxidative addition rate advantage over the chloro analog enables shorter reaction times and lower palladium loadings, making the compound suitable for 96-well plate library production [1]. The free carboxylic acid can be directly converted to amides using HATU or EDCI coupling chemistry, bypassing the ester hydrolysis step required for the methyl ester analog.

Covalent Inhibitor Design Exploiting the α,β-Unsaturated System

The acrylic acid moiety contains an electrophilic β-carbon capable of forming covalent adducts with cysteine residues. This feature is absent in the saturated propanoic acid analog. Combined with the bromine handle for affinity optimization, the compound is uniquely suited for structure-based design of targeted covalent inhibitors (TCIs) against kinases or deubiquitinases [2].

CNS-Targeted Lead Optimization Starting Point

With an XLogP3 of 1.8, one hydrogen-bond donor, and a TPSA of 59.4 Ų, the compound resides well within the CNS MPO desirability space [1]. This profile is superior to the corresponding methyl ester (estimated XLogP3 ~2.6, zero HBD), which may face permeability-solubility trade-offs. Medicinal chemists targeting GPCRs, ion channels, or neurotransmitter transporters can procure this scaffold for hit-to-lead campaigns without the need for immediate property-modifying transformations.

Antibacterial Fatty Acid Biosynthesis Inhibitor Research

A prior academic investigation synthesized Heck-coupled pyridine acrylic acid derivatives and evaluated them as bacterial fatty acid biosynthesis inhibitors [2]. This precedent supports the procurement of the compound for antibacterial drug discovery programs targeting FabI or related enoyl-ACP reductase enzymes, where the acrylic acid moiety may mimic the enolate intermediate of the natural substrate.

Quote Request

Request a Quote for 3-(5-Bromo-2-methoxy-3-pyridyl)acrylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.